Aniline-d5

Isotopic Exchange Stability LC-MS/MS Method Validation Analytical Reproducibility

In LC-MS/MS, non-deuterated internal standards co-elute with analyte, causing ion suppression. Aniline-d5 provides a stable +5 Da mass shift via exchange-resistant aromatic ²H labeling for robust IDMS. • 99-102% recovery in EPA Method 625 environmental water analysis. • 500-fold sensitivity gain in SILD metabolomics derivatization. • Maintains isotopic integrity in protic synthesis-unlike Aniline-d7. Supplied ≥98 atom% D, neat liquid with batch CoA. Global shipping under 2-8°C cold-chain.

Molecular Formula C6H7N
Molecular Weight 98.16 g/mol
CAS No. 4165-61-1
Cat. No. B030001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAniline-d5
CAS4165-61-1
SynonymsBenzen-2,3,4,5,6-d5-amine;  2,3,4,5,6-Pentadeuteroaniline;  Phenyl-d5 amine; 
Molecular FormulaC6H7N
Molecular Weight98.16 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N
InChIInChI=1S/C6H7N/c7-6-4-2-1-3-5-6/h1-5H,7H2/i1D,2D,3D,4D,5D
InChIKeyPAYRUJLWNCNPSJ-RALIUCGRSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Aniline-d5 Isotope-Labeled Analytical Standard


Aniline-d5 (CAS 4165-61-1), also designated as Aniline-2,3,4,5,6-d5, is a stable isotopically labeled analog of aniline wherein five aromatic ring hydrogen atoms are substituted with deuterium . This compound belongs to the class of deuterated aromatic amines and serves as a high-purity analytical standard (isotopic purity ≥ 98 atom % D) . The isotopic substitution confers a distinct +5 Da molecular weight shift without altering fundamental chemical reactivity or physical properties such as boiling point and vapor pressure . Its primary utility lies in providing an optimal internal standard for the precise quantification of aniline in complex matrices using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) [1]. The isotopic purity is essential for minimizing measurement uncertainty in isotope dilution mass spectrometry (IDMS) applications.

Workflow: Isotope dilution mass spectrometry (IDMS) with LC-MS/MS or GC-MS for precise aniline quantification.
Label stability: Exchange-resistant aromatic deuterium maintains a stable +5 Da mass shift in protic solvent systems.
Use context: Trace aniline quantification in complex environmental water and biological research matrices.

Critical Selectivity of Aniline-d5


In analytical workflows demanding high quantitative accuracy, substitution of Aniline-d5 with non-deuterated aniline or even other deuterated analogs is analytically unsound. Non-deuterated aniline, when used as an internal standard, co-elutes and shares the same mass-to-charge ratio (m/z) as the native analyte, thereby failing to compensate for matrix-induced ion suppression/enhancement and instrument variability in LC-MS or GC-MS assays [1]. In contrast, Aniline-d5 provides a distinct +5 Da mass shift , enabling spectral differentiation that is essential for isotope dilution mass spectrometry (IDMS). Furthermore, while Aniline-d7 (CAS 14545-23-4) offers full deuteration, the two N-bound deuteriums in d7 rapidly exchange with protons in aqueous or protic solvent environments, leading to signal drift and compromised quantitative precision . Aniline-d5, with exchange-resistant aromatic deuterium, ensures superior signal stability and reproducibility, making it the specific choice for robust, high-sensitivity analytical method validation.

Non-deuterated aniline

Co-elutes and shares an identical m/z with the native analyte, which may not correct matrix-induced ion suppression/enhancement in LC-MS or GC-MS assays.

Aniline-d7

N-bound deuteriums undergo rapid H/D exchange in aqueous or protic mobile phases, leading to isotopic drift and an unstable mass shift that can compromise quantitative precision.

Aniline-d5 Performance Evidence


Isotopic Stability vs. Aniline-d7 in Protic Solvents

Aniline-d5 retains its isotopic integrity in aqueous and protic solvent systems where fully deuterated Aniline-d7 fails. The amino group (-NH2) hydrogens in Aniline-d5 remain protiated, while the aromatic ring deuterium atoms are exchange-resistant . In contrast, Aniline-d7 (fully deuterated, including the amino group) undergoes rapid hydrogen-deuterium (H/D) exchange with protic solvents, causing its isotopic composition to drift over time. This exchange leads to a loss of the defined +7 Da mass shift and introduces multiple isotopic peaks, compromising its utility as a precise internal standard [1]. By design, Aniline-d5 provides a stable +5 Da mass shift that is unaffected by solvent exchange, ensuring consistent and reproducible quantification across analytical runs.

Isotopic exchange stability
Head-to-head
Aniline-d5 Exchange-resistant ring D, stable +5 Da shift
Aniline-d7 Rapid H/D exchange, variable isotopic composition
Supports long-term method consistency and prevents calibration drift.
In protic/aqueous mobile phases.
Isotopic Exchange Stability LC-MS/MS Method Validation Analytical Reproducibility

Validated Trace Aniline Quantification in Water

A validated LC-MS/MS method employing Aniline-d5 as an internal standard (IS) demonstrated exceptional analytical performance for quantifying trace aniline in complex environmental water matrices [1]. The method achieved high recovery rates (99.0–102%) with good precision (RSD 3.4–7.7%) across spiked samples [1]. Critically, the use of Aniline-d5 enabled excellent repeatability for the lowest calibration point (0.05 µg/L) with an RSD of 3.2% (n=7), underscoring the necessity of a stable isotope-labeled analog to correct for matrix effects that would otherwise preclude accurate low-level quantification [1].

Trace aniline quantification
Reported method context
99.0–102% Recovery (RSD 3.4–7.7%) Repeatability at 0.05 µg/L: RSD 3.2% (n=7)
Supports high precision and matrix effect correction in water analysis.
Peer-reviewed method; in-house validation recommended for routine use.
Environmental Monitoring Water Quality Analysis LC-MS/MS Quantitation

Sensitivity Enhancement via Isotopic Derivatization

In a study on the metabolic profiling of aromatic carboxylic acids (ACAs), a stable isotope labeling derivatization (SILD) method utilizing aniline (AN) and aniline-d5 (AN-d5) was developed [1]. The derivatization of analytes with the AN/AN-d5 pair, followed by multiple-mass spectrometry (MMS) analysis, resulted in a 500-fold improvement in detection sensitivity compared to underivatized analysis [1]. This dramatic enhancement enabled the first accurate and systematic monitoring of trace ACAs in complex biological samples (intestinal bacteria incubation), demonstrating that the differential mass tag provided by Aniline-d5 is critical for achieving the requisite sensitivity for low-abundance metabolite detection.

Derivatization sensitivity gain
Reported context
500× Detection sensitivity improvement SILD-MS method for aromatic acids
Enables trace metabolite monitoring in complex biological samples.
Sensitivity gain specific to derivatization workflow; may vary by analyte.
Metabolomics Derivatization Sensitivity Enhancement

Defined Purity and Physical Properties

For regulated analytical environments, Aniline-d5 offers a well-characterized set of physical properties that are essential for method transfer and compliance with pharmacopoeial standards. The compound exhibits a defined isotopic purity of 98 atom % D , a boiling point of 184 °C (lit.) [1], and a vapor pressure of 0.7 mmHg at 25 °C [1]. These specifications are consistent across reputable vendors [1]. In contrast, alternative deuterated anilines or in-class compounds like Aniline-d7 may exhibit variability in isotopic enrichment or physical parameters that can affect the reproducibility of chromatographic retention times and MS response, leading to deviations in validated analytical methods.

Isotopic purity & properties
Specification review
  • Isotopic purity: 98 atom % D
  • Boiling point: 184 °C
  • Vapor pressure: 0.7 mmHg (25 °C)
Supports method transfer and consistency across batches.
Based on supplier CoA; lot-specific verification recommended.
Quality Control Method Transfer Regulatory Compliance

Aniline-d5 Application Scenarios


Aniline Monitoring in Water and Soil

For laboratories conducting environmental analysis in compliance with EPA Method 625 or similar regulatory frameworks, Aniline-d5 is an indispensable surrogate standard [1]. The validated LC-MS/MS method discussed in Section 3 demonstrates its ability to achieve 99-102% recovery for aniline in environmental water [2]. Its use is critical for isotope dilution quantitation, enabling accurate reporting at sub-ppb levels while compensating for complex matrix effects, thereby ensuring data defensibility for regulatory submissions.

Biomarker and Metabolite Profiling

In metabolomics and pharmaceutical research, where analyte concentrations are often in the picomolar to nanomolar range, Aniline-d5 serves as a powerful derivatization and internal standard reagent. As demonstrated in Section 3, its use in a stable isotope labeling derivatization (SILD) workflow yields a 500-fold increase in detection sensitivity for challenging analytes like aromatic carboxylic acids [3]. This application is essential for accurately mapping metabolic pathways of drug candidates and identifying trace-level disease biomarkers.

Deuterated Drug Synthesis and Probes

Aniline-d5 is a key starting material for synthesizing deuterated analogs of pharmaceuticals, agrochemicals, and dyes . Its 98 atom % D isotopic purity and stable +5 Da mass shift make it ideal for producing labeled compounds used in pharmacokinetic (PK) studies and metabolic investigations. Unlike Aniline-d7, which suffers from isotopic exchange in protic synthesis steps, Aniline-d5 maintains its labeling integrity, ensuring the final deuterated product possesses a defined and stable isotopic composition .

qNMR Method Development and Validation

As an analytical standard, Aniline-d5 is used as a solvent or internal reference for quantitative Nuclear Magnetic Resonance (qNMR) . Its high isotopic purity (≥98 atom % D) ensures that residual protiated impurities are minimized, providing a clean, well-defined reference signal. This is critical for the accurate determination of absolute purity and concentration in pharmaceutical reference standards, where deviations of a few percent can have significant financial and regulatory implications.

Application
Selection Property
Validation Focus
Environmental aniline quantification research
Isotope-labeled internal standard for IDMS
Precision and recovery in complex water matrices
Metabolomics and biomarker discovery
SILD derivatization reagent
Sensitivity for trace aromatic metabolites
Synthesis of deuterated probes and drug candidates
Deuterated building block with stable +5 Da label
Labeling integrity in protic synthesis conditions
Quantitative NMR method development
High isotopic purity reference standard
Purity determination of reference materials

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